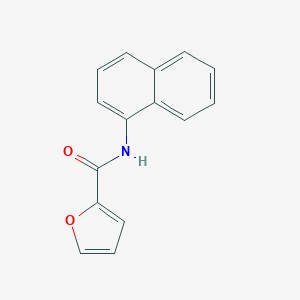

1-萘基呋喃-2-甲酰胺

描述

N-(naphthalen-1-yl)furan-2-carboxamide: is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a naphthalene ring attached to a furan ring through a carboxamide linkage

科学研究应用

Chemistry: N-(naphthalen-1-yl)furan-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds .

Biology: The compound has shown potential as a fungicidal agent. It inhibits the growth of certain fungal pathogens by interfering with their cellular processes .

Medicine: Research has indicated that derivatives of N-(naphthalen-1-yl)furan-2-carboxamide may act as antagonists for specific receptors, making them candidates for drug development .

Industry: In the materials science field, this compound is explored for its potential use in the development of organic semiconductors and other advanced materials .

作用机制

Target of Action

N-(naphthalen-1-yl)furan-2-carboxamide is a novel fungicide that primarily targets the fungus Rhizoctonia solani . The compound interacts with key targets in the fungus, leading to significant changes in its growth and morphology .

Mode of Action

The compound’s mode of action involves inhibiting the growth of Rhizoctonia solani. It causes changes in the microscopic morphology of the fungus, leading to hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts . The compound also leads to the separation of the cell wall, disintegration of subcellular organelles, and disappearance of the septum .

Biochemical Pathways

The compound affects several biochemical pathways in Rhizoctonia solani. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .

Pharmacokinetics

The synthesis of the compound involves the condensation of naphthalen-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with excess p2s5 in anhydrous toluene to obtain the corresponding thioamide . This suggests that the compound may have specific ADME properties that impact its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of Rhizoctonia solani growth. The fungus treated with N-(naphthalen-1-yl)furan-2-carboxamide produces a red secretion and exhibits progressive creeping growth . The compound also causes significant changes in the microscopic morphology of the fungus .

生化分析

Biochemical Properties

It has been observed to interact with various enzymes and proteins

Cellular Effects

N-(naphthalen-1-yl)furan-2-carboxamide has been observed to have effects on various types of cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(naphthalen-1-yl)furan-2-carboxamide is complex. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(naphthalen-1-yl)furan-2-carboxamide have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of N-(naphthalen-1-yl)furan-2-carboxamide vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

N-(naphthalen-1-yl)furan-2-carboxamide is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-1-yl)furan-2-carboxamide typically involves the condensation of naphthalen-1-amine with furan-2-carbonyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: While specific industrial production methods for N-(naphthalen-1-yl)furan-2-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

化学反应分析

Types of Reactions: N-(naphthalen-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of brominated or nitrated derivatives.

相似化合物的比较

- N-(naphthalen-2-yl)furan-2-carboxamide

- N-(naphthalen-1-yl)thiophene-2-carboxamide

- N-(naphthalen-1-yl)benzamide

Comparison: N-(naphthalen-1-yl)furan-2-carboxamide is unique due to the presence of both naphthalene and furan rings, which confer distinct electronic and steric properties. Compared to its analogs, this compound exhibits different reactivity and biological activity profiles. For example, the furan ring in N-(naphthalen-1-yl)furan-2-carboxamide makes it more susceptible to electrophilic substitution reactions compared to the thiophene or benzene analogs .

生物活性

N-(naphthalen-1-yl)furan-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Overview of Biological Activity

The compound exhibits significant biological activities, including:

- Antimicrobial Activity : Effective against various bacterial and fungal strains.

- Anticancer Potential : Demonstrates cytotoxic effects on different cancer cell lines.

- Fungicidal Properties : Specifically targets fungal pathogens.

Antimicrobial Mechanism

N-(naphthalen-1-yl)furan-2-carboxamide acts primarily by disrupting cellular processes in microorganisms. Its mechanism includes:

- Inhibition of Enzymatic Activity : The compound may inhibit key bacterial enzymes, disrupting metabolic pathways essential for survival.

- Membrane Disruption : It can compromise the integrity of microbial cell membranes, leading to cell lysis and death.

Anticancer Mechanism

In cancer cells, the compound's action involves:

- Microtubule Stabilization : The compound has been identified as a selective microtubule stabilizing agent, which interferes with tubulin polymerization. This leads to cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis : Studies indicate that treatment with this compound results in increased subG1 populations in cell cycle analysis, suggesting an apoptotic effect .

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various derivatives revealed that N-(naphthalen-1-yl)furan-2-carboxamide exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined to quantify its potency.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 250 |

| S. aureus | 18 | 200 |

| Candida albicans | 20 | 150 |

Anticancer Activity

The anticancer potential was evaluated through cell viability assays across several cancer cell lines. The results indicated varying degrees of cytotoxicity.

| Cancer Cell Line | Cell Viability (%) at 50 µM | IC50 (µM) |

|---|---|---|

| HepG2 | 35 | 5 |

| MCF-7 | 41 | 6 |

| Huh-7 | 33 | 4 |

These findings suggest that N-(naphthalen-1-yl)furan-2-carboxamide is a promising candidate for further development as an antimicrobial and anticancer agent.

Case Study 1: Antifungal Efficacy

In a laboratory setting, N-(naphthalen-1-yl)furan-2-carboxamide was tested against Rhizoctonia solani, a significant plant pathogen. The compound inhibited fungal growth by altering hyphal morphology, leading to abnormalities such as swelling and deformities. Gene expression analysis revealed that the compound significantly affected pathways related to cell wall synthesis and metabolism.

Case Study 2: Cancer Cell Line Studies

In vitro studies on HepG2 cells showed that treatment with N-(naphthalen-1-yl)furan-2-carboxamide resulted in substantial apoptosis, indicated by annexin V/PI staining. Flow cytometry revealed G2/M phase arrest, confirming the compound's role as a microtubule stabilizer .

属性

IUPAC Name |

N-naphthalen-1-ylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(14-9-4-10-18-14)16-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKTYZBSNANXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324259 | |

| Record name | MLS003171585 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40337-07-3 | |

| Record name | MLS003171585 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003171585 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-NAPHTHYL)-2-FURAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。